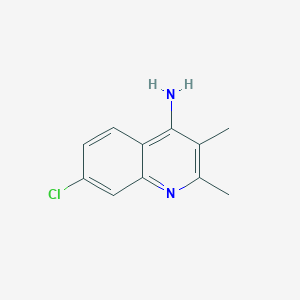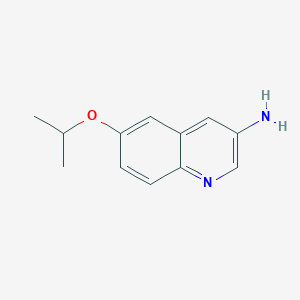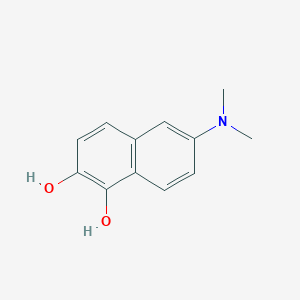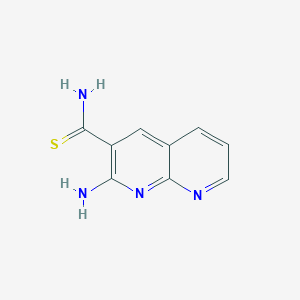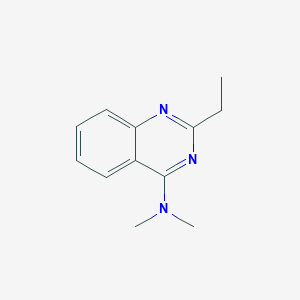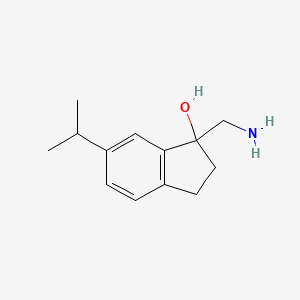![molecular formula C9H6N4O2 B11897107 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N4O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the reaction of methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate with iodomethane . This reaction is carried out under specific conditions to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to various biological effects. This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 5-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid .
Uniqueness
5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and carboxylic acid groups make it particularly versatile for various chemical reactions and biological interactions .
Eigenschaften
Molekularformel |
C9H6N4O2 |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c1-13-3-5(2-10)6-7(9(14)15)11-4-12-8(6)13/h3-4H,1H3,(H,14,15) |
InChI-Schlüssel |
WNBVEFRNQULLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


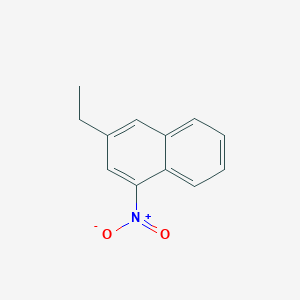
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

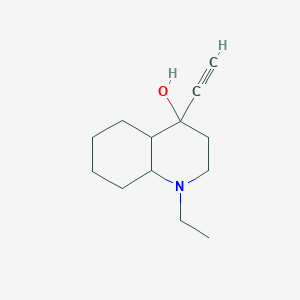
![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
